
4-Thiazolemethanol, alpha-(bromomethyl)-2-(trifluoromethyl)-
Cat. No. B8454173
M. Wt: 276.08 g/mol
InChI Key: SSBSIIIFOMFHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05576442
Procedure details


Borane methyl sulfide complex (2M in THF, 50 mL, 100 mmol) and 4-bromoacetyl-2-trifluoromethylthiazole (20.15 g, 73.5 mmol) were added separately and simultaneously over one our to (R)-tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole (1.2 g, 3.53 mmol) in tetrahydrofuran (50 mL) at ambient temperature. After the reduction was complete the reaction mixture was cooled to 0° C. and quenched with methanol (dropwise addition of 115 mL) while maintaining the temperature at less than or equal to 13° C. The quenched reaction mixture was stirred at 5° to 10° C. for ten minutes and then at ambient temperature for 45 minutes. The solvents were removed in vacuo and the residue was dissolved in methylene chloride (180 mL), washed with pH 4 aqueous phosphate buffer (180 mL), water (180 mL) and dried (MgSO4). The solvent was removed in vacuo to afford 4-(2-bromo-1-hydroxyethyl)-2-trifluoromethylthiazole as an amber oil (20.14 g, 99%, 90% ee). 1NMR (300 MHz, CDCl3 ): δ 7.61 (s, 1H), 5.13 (dd, J=4 Hz, J=7 Hz, 1H), 3.91 (dd, J=4 Hz, J=10 Hz, 1H), 3.70 (dd, J=7 Hz, J=10 Hz, 1H), 2.88 (bs, 1H).


Quantity
1.2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
CSC.B.[Br:5][CH2:6][C:7]([C:9]1[N:10]=[C:11]([C:14]([F:17])([F:16])[F:15])[S:12][CH:13]=1)=[O:8].C1(B2N3CCC[C@@H]3C(C3C=CC=CC=3)(C3C=CC=CC=3)O2)C=CC=CC=1>O1CCCC1>[Br:5][CH2:6][CH:7]([C:9]1[N:10]=[C:11]([C:14]([F:17])([F:16])[F:15])[S:12][CH:13]=1)[OH:8] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSC.B
|
|
Name
|
|
|
Quantity
|
20.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C=1N=C(SC1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B1OC([C@@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 5° to 10° C. for ten minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with methanol (
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropwise addition of 115 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at less than or equal to 13° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The quenched reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methylene chloride (180 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with pH 4 aqueous phosphate buffer (180 mL), water (180 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(O)C=1N=C(SC1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
